molecular formula C10H10BrN3 B1373294 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine CAS No. 1150164-92-3

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B1373294
CAS No.: 1150164-92-3
M. Wt: 252.11 g/mol
InChI Key: KQPQXODEGMMZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine is a chemical compound with the molecular formula C10H10BrN3. It has a molecular weight of 252.11 g/mol . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,1-2H3 . The Canonical SMILES is CC1=CC=NN1C2=NC=C(C=C2)Br .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 30.7 Ų and a complexity of 200 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has one rotatable bond .

Scientific Research Applications

Metal Complex Formation and Reactivity Studies

5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been used in the synthesis of metal complexes. For example, Omondi et al. (2018) synthesized ruthenium(III) complexes using derivatives of this compound, which displayed minimal cytotoxic activity against HeLa cells (Omondi et al., 2018). Nyamato et al. (2016) also reported the formation of nickel(II) complexes with this compound, which were active in the ethylene oligomerization reaction (Nyamato et al., 2016).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) used a derivative of this compound as a precursor for constructing new polyheterocyclic ring systems with potential antibacterial properties (Abdel‐Latif et al., 2019).

Inhibition of Corrosion

The derivatives of this compound have been evaluated as corrosion inhibitors. Cissé et al. (2011) demonstrated the efficiency of these derivatives in inhibiting corrosion of mild steel in hydrochloric acid solutions (Cissé et al., 2011).

Photoinduced Reactions

Vetokhina et al. (2012) studied the photoinduced reactions of derivatives of this compound, revealing their potential in photoreactions and luminescence (Vetokhina et al., 2012).

Vinyl-Addition Polymerization

Benade et al. (2011) used complexes involving this compound for vinyl-addition polymerization of norbornene, indicating its application in polymer chemistry (Benade et al., 2011).

Anticancer Activity of Heterocyclic Compounds

Metwally et al. (2016) synthesized new heterocyclic compounds based on a derivative of this compound and evaluated their anticancer activity (Metwally et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H320, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Properties

IUPAC Name

5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQXODEGMMZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674999
Record name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-92-3
Record name Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.